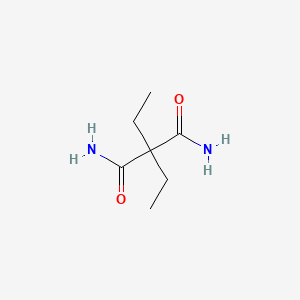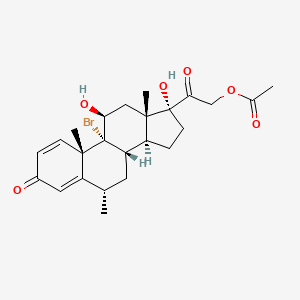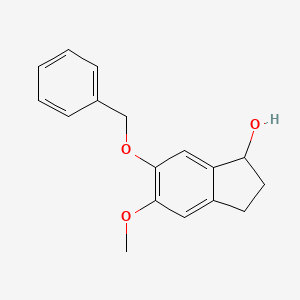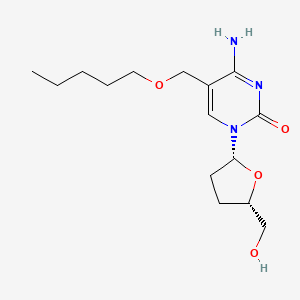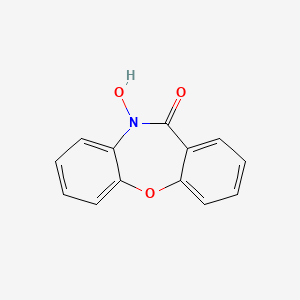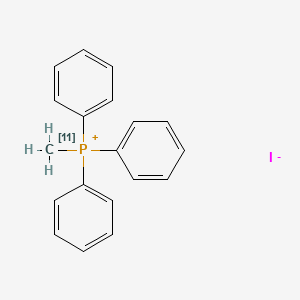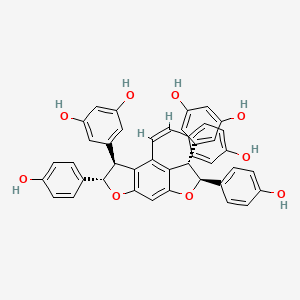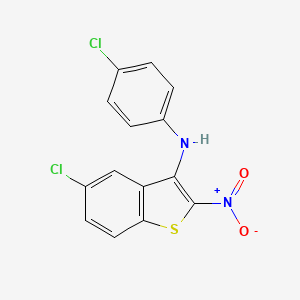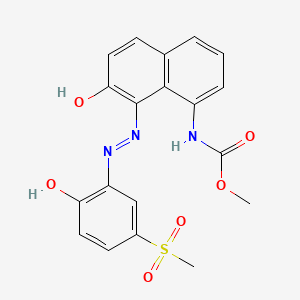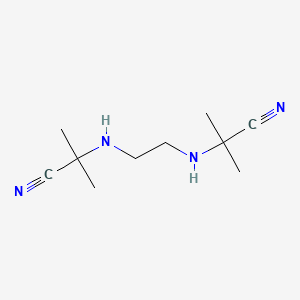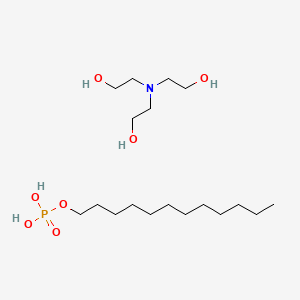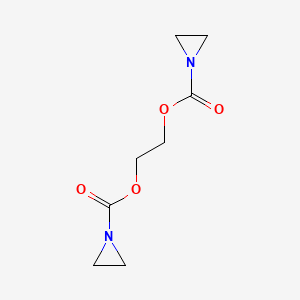
2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate is a compound that features two aziridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate typically involves the reaction of aziridine derivatives with suitable carbonylating agents. One common method is the reaction of aziridine-2-carboxylates with ethyl chloroformate in the presence of a base such as N-methylmorpholine . The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for aziridine derivatives often involve the use of haloamines and 1,2-dibromoalkanes. These intermediates can be treated with amines to yield aziridines . The process is scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate undergoes several types of chemical reactions, primarily driven by the high strain energy of the aziridine rings. These reactions include:
Nucleophilic Ring Opening: The aziridine rings can be opened by nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to form amines.
Substitution Reactions: Substitution at the aziridine nitrogen can occur with various electrophiles.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include thiols, amines, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Ring Opening: The major products are alkylated derivatives of the nucleophiles used.
Oxidation: Aziridine N-oxides are formed.
Reduction: Amines are the primary products.
Aplicaciones Científicas De Investigación
2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a prodrug, where the aziridine rings can be selectively opened in the presence of specific biological nucleophiles.
Materials Science: It is used as a crosslinker in polymer chemistry to enhance the mechanical properties of materials.
Biological Studies: The compound’s reactivity with thiol groups makes it a useful tool for studying protein interactions and modifications.
Mecanismo De Acción
The mechanism of action of 2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate primarily involves the nucleophilic ring opening of the aziridine rings. The high strain energy of the three-membered rings makes them highly reactive towards nucleophiles. Upon ring opening, the compound can form covalent bonds with biological molecules, such as proteins, leading to modifications that can alter their function .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also feature aziridine rings and are used in similar applications, such as medicinal chemistry and materials science.
N-alkylaziridines: These compounds have alkyl groups attached to the aziridine nitrogen and exhibit similar reactivity patterns.
Uniqueness
2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate is unique due to the presence of two aziridine rings, which can undergo simultaneous or sequential ring-opening reactions. This dual reactivity enhances its potential as a crosslinker and a prodrug in medicinal chemistry .
Propiedades
Número CAS |
881-92-5 |
|---|---|
Fórmula molecular |
C8H12N2O4 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
2-(aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate |
InChI |
InChI=1S/C8H12N2O4/c11-7(9-1-2-9)13-5-6-14-8(12)10-3-4-10/h1-6H2 |
Clave InChI |
LVAPYAAFWOGAIN-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(=O)OCCOC(=O)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


